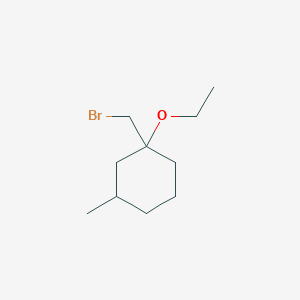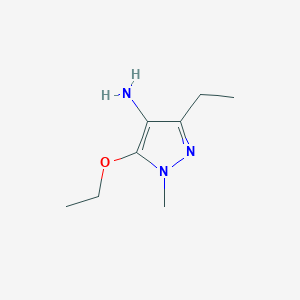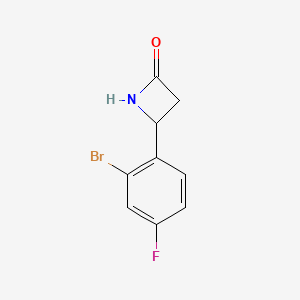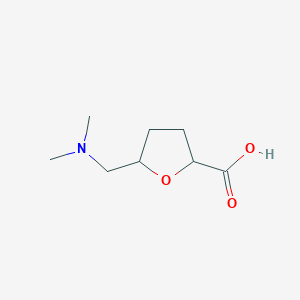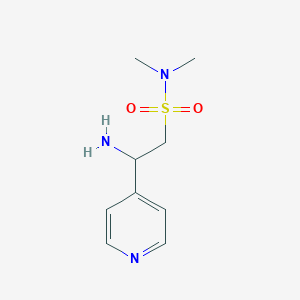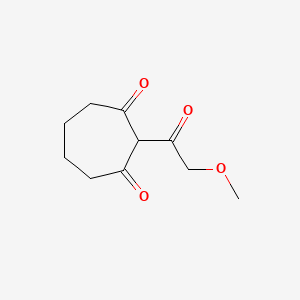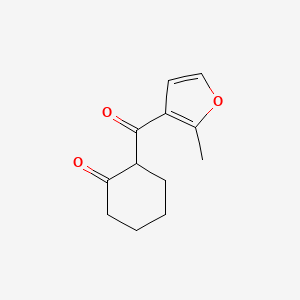![molecular formula C11H18N2OS B13319155 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with cyclohexanone in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(15-7-13-8)6-12-9-4-2-3-5-10(9)14/h7,9-10,12,14H,2-6H2,1H3 |
InChI-Schlüssel |
NSJDSBIEPINVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CNC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


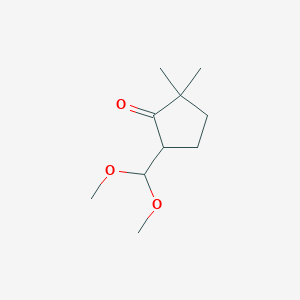
amine](/img/structure/B13319089.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)


